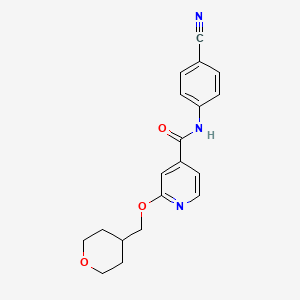

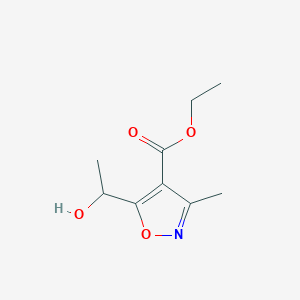

![molecular formula C20H19N3O3 B2678196 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 1903844-04-1](/img/structure/B2678196.png)

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains an indole and a benzo[f][1,4]oxazepin moiety. Indoles are a class of organic compounds that are structurally similar to amino acids like tryptophan, while benzo[f][1,4]oxazepin is a seven-membered heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have been synthesized . The synthesis typically involves the reaction of 2-aminophenols with alkynones .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and oxazepin moieties. For instance, the indole moiety might undergo electrophilic substitution at the C3 position, which is activated due to the aromaticity of the indole ring .Aplicaciones Científicas De Investigación

Receptor Binding Affinity and Antipsychotic Potential

- A study by Pinna et al. (2002) synthesized derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, demonstrating potent affinity for D(2)-like receptors. This suggests potential antipsychotic applications, as one compound notably reduced hyperactivity induced by amphetamine in rats without inducing catalepsy, a side effect associated with extrapyramidal symptoms in humans (Pinna et al., 2002).

Serotonin-3 (5-HT3) Receptor Antagonism

- Harada et al. (1995) discovered that N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide and its analogs are potent serotonin-3 (5-HT3) receptor antagonists. This class of compounds, which includes indole derivatives, showed significant potential in inhibiting the von Bezold-Jarisch reflex in rats, indicating their potential as antiemetic agents (Harada et al., 1995).

Antibacterial Activity

- Palkar et al. (2017) synthesized and evaluated novel analogs of N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide. Among these, certain compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).

Development of N-Heterocycles

- Nunewar et al. (2021) reported the acid-controlled tunable selectivity of Rh(III)-catalyzed annulations of N-carboxamide indoles, leading to the formation of tricyclic and tetracyclic N-heterocycles. This process, involving iodonium ylides as carbene precursors, provided novel scaffolds with broad functional group tolerance (Nunewar et al., 2021).

Antiinflammatory Agents

- Yoshioka et al. (1978) synthesized derivatives and analogues of dibenz[b,e]oxepin-3-acetic acid, evaluating their antiinflammatory effects. This research highlighted the potential therapeutic applications of such compounds in treating inflammation (Yoshioka et al., 1978).

Propiedades

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19-13-26-18-7-2-1-4-14(18)12-23(19)11-10-22-20(25)16-5-3-6-17-15(16)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORKJZAFOBLPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)

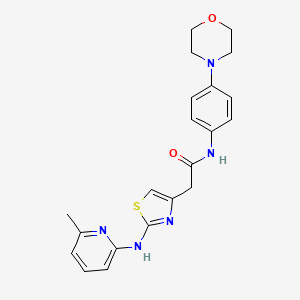

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)

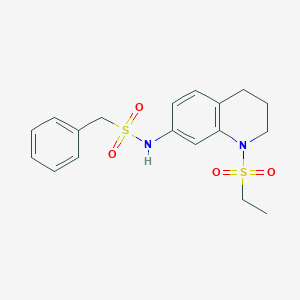

![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)